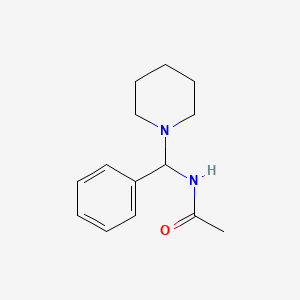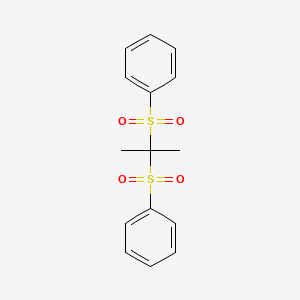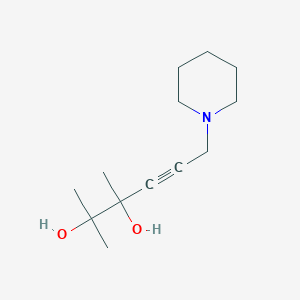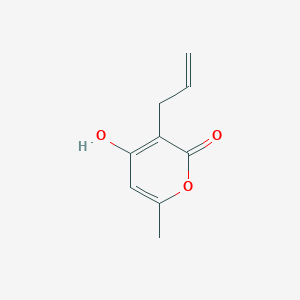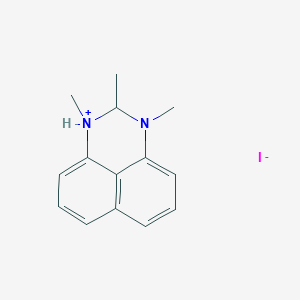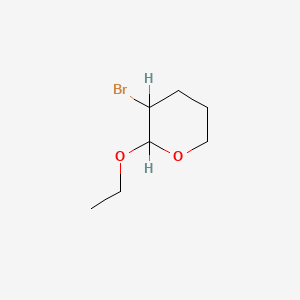
3-Bromo-2-ethoxy-tetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-ethoxy-tetrahydropyran: is an organic compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered oxygen-containing heterocycles that are significant in various chemical and biological contexts. The presence of a bromine atom and an ethoxy group in the structure of this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-tetrahydropyran can be achieved through several methods. One common approach involves the bromination of 2-ethoxy-tetrahydropyran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-ethoxy-tetrahydropyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include hydrogenated tetrahydropyrans.
Scientific Research Applications
3-Bromo-2-ethoxy-tetrahydropyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethoxy-tetrahydropyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and ethoxy group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
2-Bromo-tetrahydropyran: Similar structure but lacks the ethoxy group.
3-Ethoxy-tetrahydropyran: Similar structure but lacks the bromine atom.
3-Bromo-2-methoxy-tetrahydropyran: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness: 3-Bromo-2-ethoxy-tetrahydropyran is unique due to the presence of both a bromine atom and an ethoxy group, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research.
Properties
CAS No. |
39150-42-0 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
3-bromo-2-ethoxyoxane |
InChI |
InChI=1S/C7H13BrO2/c1-2-9-7-6(8)4-3-5-10-7/h6-7H,2-5H2,1H3 |
InChI Key |
MKDZXJPQACWMSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(CCCO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



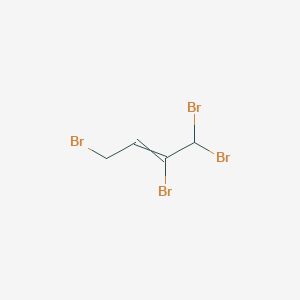
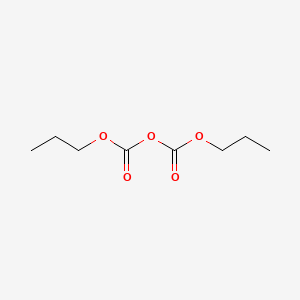
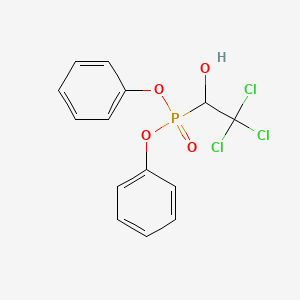
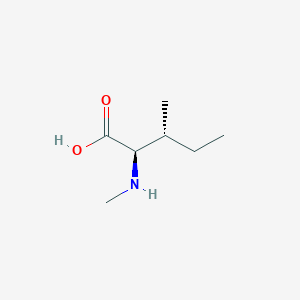


![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)
![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
